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Compound of Interest

Compound Name:
Methyl 2-amino-4-

methoxybutanoate

Cat. No.: B3117638 Get Quote

A comprehensive analysis of the spectroscopic properties of chemical compounds is

fundamental for structure elucidation and characterization. This guide focuses on the predicted

spectroscopic data for Methyl 2-amino-4-methoxybutanoate, providing an in-depth overview

for researchers, scientists, and professionals in drug development. In the absence of publicly

available experimental spectra, this document outlines the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's

molecular structure.

Predicted Spectroscopic Data
The spectroscopic data presented herein are predicted based on the functional groups and

overall structure of Methyl 2-amino-4-methoxybutanoate. These predictions are valuable for

anticipating experimental outcomes and for the preliminary identification of the compound.

Predicted Proton (¹H) NMR Data
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different

proton environments in the molecule.
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

-OCH₃ (ester) 3.6 - 3.8 Singlet 3H

-OCH₃ (ether) 3.2 - 3.4 Singlet 3H

H2 3.5 - 3.7 Triplet 1H

H4 3.3 - 3.5 Triplet 2H

H3 1.8 - 2.1 Multiplet 2H

-NH₂ 1.5 - 2.5 (broad) Singlet 2H

Predicted Carbon-¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Atom Predicted Chemical Shift (ppm)

C=O (ester) 172 - 176

C2 52 - 58

C4 68 - 72

-OCH₃ (ester) 51 - 53

-OCH₃ (ether) 58 - 60

C3 30 - 35

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show absorption bands characteristic of the functional groups present.
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch (amine) 3300 - 3500 Medium, Broad

C-H Stretch (alkane) 2850 - 3000 Medium to Strong

C=O Stretch (ester) 1735 - 1750 Strong

C-O Stretch (ester) 1150 - 1250 Strong

C-O Stretch (ether) 1070 - 1150 Strong

N-H Bend (amine) 1590 - 1650 Medium

Predicted Mass Spectrometry (MS) Data
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern. The predicted monoisotopic mass is 147.09 g/mol . PubChem provides predicted

collision cross section data for various adducts of the hydrochloride salt of the compound.[1]

Ion Predicted m/z

[M+H]⁺ 148.1022

[M+Na]⁺ 170.0841

Expected Fragmentation Patterns:

Loss of the methoxy group from the ester (-OCH₃) resulting in a fragment at m/z 116.

Loss of the carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 88.

Cleavage of the C-C bond between C2 and C3.

Loss of the aminomethyl ester fragment.

Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

chemical compound.

Spectroscopic Analysis Workflow for a Chemical Compound
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data. Specific

parameters may need to be optimized for the compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on

the solubility of the compound and the desired chemical shift reference.

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane

(TMS), to the solution for chemical shift calibration (0 ppm).

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on

a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay

of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used to simplify the

spectrum. A longer relaxation delay and a larger number of scans are generally required

compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): If the sample is a solid, dissolve a small amount in a

volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the

solvent to evaporate, leaving a thin film of the compound. If the sample is a liquid, a drop can

be placed directly between two salt plates.

Data Acquisition: Place the salt plate(s) in the sample holder of an FTIR spectrometer.

Background Spectrum: Record a background spectrum of the clean, empty salt plate(s).

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically subtract the background spectrum.
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Data Analysis: Identify the characteristic absorption bands and their corresponding functional

groups.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent,

such as methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is

a common technique for polar molecules like amino acid derivatives. In ESI, the sample

solution is sprayed into the ion source, creating charged droplets from which ions are

generated.

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of ions at different m/z values. For tandem mass spectrometry (MS/MS),

specific ions are selected and fragmented to aid in structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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